Boc-Arg-Val-Arg-Arg-AMC Acetate
Description
Boc-Arg-Val-Arg-Arg-AMC Acetate (Boc-RVRR-AMC) is a fluorogenic peptide substrate widely used to study the enzymatic activity of furin, a proprotein convertase critical in proteolytic processing of viral glycoproteins (e.g., SARS-CoV-2 spike protein) and cellular substrates. The compound consists of a tetrapeptide sequence (Arg-Val-Arg-Arg) linked to 7-amino-4-methylcoumarin (AMC), a fluorophore released upon cleavage by furin. Key characteristics include:
- Structure: C₃₈H₆₂N₁₄O₈·(C₂H₄O₂)ₓ (Mr 843.01) .
- Kinetics: Exhibits a catalytic efficiency (kcat/Km) of ~4 × 10³ M⁻¹s⁻¹ for furin .
- Applications: Used in enzymatic assays to evaluate furin inhibition, ion effects (e.g., Ca²⁺, Mg²⁺), and viral entry mechanisms .
Boc-RVRR-AMC operates via burst kinetics, enabling active-site titration of serine proteases . Its sensitivity to calcium ions is critical; enzymatic reactions fail entirely in Ca²⁺-free buffers . Commercial availability from suppliers like Bachem (25 mg, €1,460.95) has facilitated its use in virology and biochemistry research .
Properties
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N14O8.C2H4O2/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;1-2(3)4/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H3,(H,3,4)/t24-,25-,26-,29-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBQCARACJNQAX-AZRYXFGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N14O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Boc-RVRR-AMC with structurally related substrates:
Key Research Findings
Mg²⁺ (5 mM) enhances furin activity by ~20%, contrasting with Ac-RVRR-AMC, where Mg²⁺ inhibits activity . Cs⁺, Sr²⁺, and Cd²⁺ reduce Boc-RVRR-AMC cleavage efficiency by 30–50% at 1 mM concentrations .
Enzymatic Specificity :
- Boc-RVRR-AMC is furin-specific , while Boc-Gln-Ala-Arg-AMC targets TMPRSS2, a serine protease involved in viral membrane fusion .
- Boc-Val-Pro-Arg-AMC is broadly used for thrombin and trypsin, demonstrating versatility across protease families .
Commercial and Practical Considerations :
- Boc-RVRR-AMC is priced higher (€1,460.95/25 mg) than Boc-Gly-Arg-Arg-AMC (similar pricing but lower demand) .
- Stability varies: Boc-Gly-Arg-Arg-AMC requires storage at -20°C, whereas Boc-RVRR-AMC is stable under ambient transport conditions .
Critical Notes and Contradictions
- Substrate Variants : Ac-RVRR-AMC (acetylated variant) shows divergent ion effects compared to Boc-RVRR-AMC, highlighting the impact of N-terminal modifications .
- Inhibitor Contrasts: Decanoyl-Arg-Val-Lys-Arg-CMK (dec-RVKR-cmk), an irreversible furin inhibitor, is structurally analogous but serves opposing functional roles in antiviral studies .
Preparation Methods
Resin Activation and Initial Amino Acid Loading
The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF), followed by activation with a tertiary base such as diisopropylethylamine (DIPEA). The C-terminal arginine residue (protected with Fmoc and side-chain protecting groups) is anchored to the resin via its carboxyl group using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling reagent. This step ensures a stable foundation for subsequent elongations.
Sequential Elongation of the Peptide Chain
The peptide sequence Arg-Val-Arg-Arg is assembled through iterative cycles of:
-
Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amino terminus for coupling.
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Amino Acid Coupling : Each subsequent residue (Val, Arg, Arg) is coupled using HBTU and DIPEA in DMF, with reaction times optimized to ensure >99% coupling efficiency. Side-chain protections (e.g., Pmc for arginine) prevent undesired reactions during synthesis.
Solution-Phase Coupling of the AMC Moiety
Following SPPS, the N-terminal Boc (tert-butyloxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base. The C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore is then coupled in solution phase to the deprotected peptide-resin complex. This step employs 4-amidinobenzylamine · 2HCl or similar coupling agents under mildly acidic conditions to ensure efficient amide bond formation.
Deprotection and Cleavage from Resin
The fully assembled peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, typically 90:5:5 TFA/triisopropylsilane/H₂O, which simultaneously removes acid-labile side-chain protections (e.g., Pmc groups). The reaction is quenched with cold ether, precipitating the crude peptide, which is then centrifuged and washed to remove residual reagents.
Purification and Acetate Salt Formation
Crude Boc-Arg-Val-Arg-Arg-AMC is purified via preparative reverse-phase HPLC using gradients of acetonitrile in 0.1% TFA. Fractions containing the target compound are pooled and lyophilized. To form the acetate salt, the peptide is dissolved in acetic acid and re-lyophilized, yielding the final product as a hygroscopic powder.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Loading | 2-chlorotrityl chloride resin, HBTU, DIPEA | Anchors C-terminal amino acid |
| Fmoc Deprotection | 20% piperidine in DMF | Removes temporary protecting group |
| Side-Chain Deprotection | 90% TFA, triisopropylsilane, H₂O | Cleaves peptide from resin, removes groups |
| HPLC Purification | Acetonitrile/TFA gradients | Isolates pure product |
| Acetate Formation | Acetic acid, lyophilization | Converts to stable salt form |
Analytical Characterization
The final product is validated using mass spectrometry (MS) and HPLC. For example, this compound exhibits a molecular ion peak at m/z 903.0 [M+H]⁺, consistent with its molecular formula C₄₀H₆₆N₁₄O₁₀. HPLC retention times (e.g., ~23.1 minutes under specific gradients) confirm purity (>95%).
Research Findings and Comparative Analysis
Enzymatic Cleavage Efficiency
This compound is cleaved by furin with a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of ~4×10³ M⁻¹s⁻¹, making it superior to shorter substrates like Boc-GRR-AMC (k<sub>cat</sub>/K<sub>m</sub> = 1.2×10³ M⁻¹s⁻¹). This efficiency stems from its optimized P4-P1 (Arg-Val-Arg-Arg) motif, which matches furin’s substrate specificity.
Comparative Synthesis Data
Modifications in peptide length and residue configuration significantly impact inhibitory activity. For instance, elongating the N-terminus with additional arginines (e.g., Phac-Arg-Arg-Arg-Val-Arg-4-Amba) reduces inhibition constants (K<sub>i</sub>) to 13.8 pM, highlighting the role of extended binding pockets.
| Compound | Sequence | K<sub>i</sub> (pM) | HPLC Retention (min) |
|---|---|---|---|
| Boc-Arg-Val-Arg-Arg-AMC | Arg-Val-Arg-Arg | 56.3 ± 7.7 | 23.1 |
| Phac-Arg-Arg-Arg-Val-Arg | Arg-Arg-Arg-Val-Arg | 13.8 ± 4.5 | 22.5 |
| Boc-GRR-AMC | Gly-Arg-Arg | 491 ± 70 | 38.1 |
Challenges in Synthesis
Q & A
Q. What is the biochemical role of Boc-Arg-Val-Arg-Arg-AMC Acetate in protease studies?
this compound (Boc-RVRR-AMC) is a synthetic fluorogenic substrate designed to measure furin protease activity. Upon cleavage by furin, the AMC (7-amino-4-methylcoumarin) moiety is released, emitting fluorescence at 360/460 nm, enabling real-time quantification of enzymatic kinetics . Its specificity for furin arises from the RVRR motif, which aligns with furin’s cleavage preference for polybasic sequences .
Q. How should researchers design a basic enzymatic assay using Boc-RVRR-AMC?
A standard furin assay involves:
- Buffer conditions : 100 mM HEPES (pH 7.3) with 1 mM CaCl₂, as calcium is essential for furin activation .
- Substrate concentration : Typically 10–50 µM, adjusted based on furin’s kinetic parameters (e.g., Kₘ and Vₘₐₓ) .
- Detection : Fluorescence measurement at 360 nm excitation/460 nm emission, with background subtraction (control without enzyme) .
Ensure pre-incubation of furin in buffer to stabilize activity before substrate addition .
Q. Why is calcium critical in furin assays with Boc-RVRR-AMC?
Calcium ions (Ca²⁺) are required for furin’s structural stability and catalytic activity. Assays lacking Ca²⁺ show no enzymatic cleavage of Boc-RVRR-AMC, as demonstrated in HEPES buffer comparisons . For reproducibility, maintain 1 mM CaCl₂ in reaction mixtures.
Advanced Research Questions
Q. How can conflicting data on divalent cations (e.g., Mg²⁺) in furin assays be resolved?
Evidence shows Mg²⁺ (5 mM) activates furin when using Boc-RVRR-AMC, whereas other substrates (e.g., Ac-RVRR-AMC) report inhibition . To address contradictions:
- Substrate-specific validation : Compare cleavage rates of Boc-RVRR-AMC and alternative substrates under identical cation conditions.
- Mechanistic analysis : Use mutagenesis or crystallography to study cation-binding sites influencing substrate recognition .
- Buffer standardization : Ensure consistent ion concentrations and purity (e.g., avoid trace contaminants in salts) .
Q. What methodological steps optimize Boc-RVRR-AMC for high-throughput screening (HTS) of furin inhibitors?
- Substrate stability : Pre-dissolve Boc-RVRR-AMC in DMSO (≤1% final concentration) to prevent aggregation .
- Z’-factor optimization : Adjust substrate concentration to 5× Kₘ for maximal signal-to-noise ratio .
- Interference controls : Test inhibitors for intrinsic fluorescence or quenching effects at 460 nm.
- Kinetic validation : Confirm linearity of AMC release over time (e.g., 0–60 minutes) .
Q. How do researchers quantify furin activity when using Boc-RVRR-AMC in complex biological matrices?
- Sample preparation : Pre-treat cell lysates or serum with protease inhibitors (excluding furin-specific inhibitors) to minimize background degradation .
- Calibration curve : Generate a standard curve with recombinant furin (e.g., 0–2000 U/mL) and normalize activity to protein concentration .
- Matrix effects : Dilute samples to reduce interference from endogenous fluorophores or ions (e.g., Fe²⁺, Co²⁺) that alter furin kinetics .
Q. What experimental designs address discrepancies in furin’s pH-dependent activity with Boc-RVRR-AMC?
Furin exhibits optimal activity at neutral pH (7.0–7.5), but lysosomal or secretory pathway studies may require pH adjustments:
- pH profiling : Conduct assays in buffers ranging from pH 5.0–8.0 to map activity trends .
- Ion compensation : Adjust Ca²⁺/Mg²⁺ concentrations to stabilize furin at non-optimal pH .
- Substrate modifications : Compare Boc-RVRR-AMC with pH-stable analogs (e.g., quenched fluorescent substrates) .
Data Analysis and Troubleshooting
Q. How should researchers interpret non-linear kinetics in Boc-RVRR-AMC cleavage assays?
- Substrate depletion : Ensure substrate concentration ≥10× Kₘ to maintain pseudo-first-order conditions .
- Enzyme inactivation : Include time-course controls to check furin stability (e.g., pre-incubate enzyme at assay temperature) .
- Fluorescence artifacts : Validate readings with a stopped assay (e.g., add EDTA to chelate Ca²⁺ and halt reactions) .
Q. What statistical approaches validate furin inhibition data from Boc-RVRR-AMC assays?
- Dose-response modeling : Fit inhibitor IC₅₀ values using nonlinear regression (e.g., four-parameter logistic curve) .
- Replicate consistency : Perform triplicate assays with independent enzyme preparations to exclude batch variability .
- Error analysis : Report standard deviations for Vₘₐₓ and Kₘ derived from Michaelis-Menten plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
